

Spectroscopic Analysis of tert-Butyl Isopropyl Ether: A Technical Guide

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Compound of Interest

Compound Name: *tert-Butyl isopropyl ether*

Cat. No.: *B127762*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **tert-butyl isopropyl ether**, a common solvent and fuel additive. The document details expected data from Proton Nuclear Magnetic Resonance (^1H NMR), Carbon-13 Nuclear Magnetic Resonance (^{13}C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols for obtaining this data are also provided.

Data Presentation

The following tables summarize the expected quantitative spectroscopic data for **tert-butyl isopropyl ether**.

^1H Nuclear Magnetic Resonance (NMR) Spectroscopy

Protons	Chemical Shift (δ) ppm (Predicted)	Multiplicity	Coupling Constant (J) Hz
$(\text{CH}_3)_3\text{C}-$	~1.18	Singlet	N/A
$-\text{CH}(\text{CH}_3)_2$	~3.6	Septet	~6.0
$-\text{CH}(\text{CH}_3)_2$	~1.10	Doublet	~6.0

^{13}C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon	Chemical Shift (δ) ppm (Predicted)
(CH ₃) ₃ C-	~28
(CH ₃) ₃ C-	~72
-CH(CH ₃) ₂	~62
-CH(CH ₃) ₂	~22

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Vibration Type	Intensity
2970-2950	C-H stretch (sp ³)	Strong
1385-1365	C-H bend (t-butyl)	Medium-Strong
1150-1085	C-O-C stretch (ether)	Strong

Mass Spectrometry (Electron Ionization)

m/z	Relative Intensity (%)	Proposed Fragment
101	Moderate	[M - CH ₃] ⁺
87	Moderate	[M - C ₂ H ₅] ⁺
59	High	[(CH ₃) ₂ COH] ⁺
57	Very High (Base Peak)	[C(CH ₃) ₃] ⁺
43	High	[CH(CH ₃) ₂] ⁺
41	High	[C ₃ H ₅] ⁺

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of liquid **tert-butyl isopropyl ether**.

Materials:

- High-resolution NMR spectrometer (e.g., 300 MHz or higher)
- 5 mm NMR tubes
- Deuterated chloroform (CDCl_3)
- Tetramethylsilane (TMS)
- Pasteur pipette
- Sample vial

Procedure:

- Sample Preparation:
 - In a clean, dry vial, prepare a solution of **tert-butyl isopropyl ether** in deuterated chloroform (CDCl_3). A typical concentration is 5-25 mg of the sample in 0.6-0.7 mL of solvent.
 - Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).
 - Ensure the sample is fully dissolved and the solution is homogeneous.
- Transfer to NMR Tube:
 - Using a Pasteur pipette, carefully transfer the solution into a clean, dry 5 mm NMR tube to a height of approximately 4-5 cm.
 - Cap the NMR tube securely.
- Instrument Setup and Data Acquisition:
 - Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
 - Lock the spectrometer onto the deuterium signal of the CDCl_3 .
 - Shim the magnetic field to achieve homogeneity, which is crucial for high resolution.

- Tune the probe for the appropriate nucleus (^1H or ^{13}C).
- Acquire the ^1H spectrum. Typical parameters include a 30-45° pulse angle and a sufficient number of scans to achieve a good signal-to-noise ratio.
- Acquire the proton-decoupled ^{13}C spectrum. This typically requires a larger number of scans than the ^1H spectrum due to the lower natural abundance of ^{13}C .

Infrared (IR) Spectroscopy

Objective: To obtain an IR spectrum of liquid **tert-butyl isopropyl ether**.

Materials:

- Fourier Transform Infrared (FTIR) spectrometer
- Salt plates (e.g., NaCl or KBr), polished and dry
- Pasteur pipette
- Acetone or other suitable solvent for cleaning

Procedure:

- Sample Preparation:
 - Place a single drop of neat (undiluted) **tert-butyl isopropyl ether** onto the surface of one of the salt plates.
 - Carefully place the second salt plate on top, spreading the liquid to form a thin film between the plates.
- Data Acquisition:
 - Place the "sandwiched" salt plates into the sample holder of the FTIR spectrometer.
 - Acquire a background spectrum of the empty spectrometer to subtract any atmospheric interference (e.g., CO_2 , H_2O).

- Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
- Cleaning:
 - After analysis, clean the salt plates thoroughly with a suitable solvent like acetone and store them in a desiccator to prevent damage from moisture.

Mass Spectrometry (MS)

Objective: To obtain an electron ionization (EI) mass spectrum of **tert-butyl isopropyl ether**.

Materials:

- Gas chromatograph-mass spectrometer (GC-MS) or a direct insertion probe mass spectrometer.
- Helium (carrier gas for GC).
- Microsyringe (for GC injection).

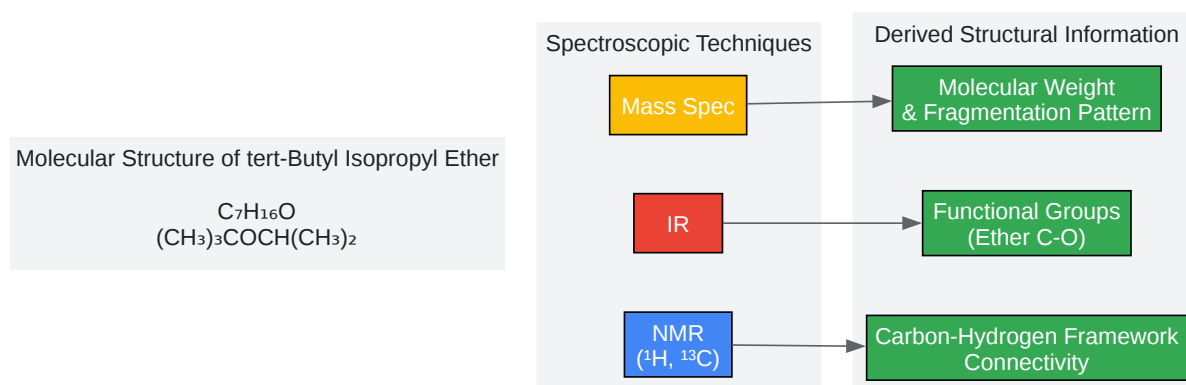
Procedure:

- Sample Introduction (via GC):
 - Inject a small volume (e.g., 1 μ L) of a dilute solution of **tert-butyl isopropyl ether** in a volatile solvent (e.g., dichloromethane or ether) into the GC.
 - The sample is vaporized in the heated injection port and separated on the GC column.
- Ionization:
 - As the compound elutes from the GC column, it enters the ion source of the mass spectrometer.
 - The molecules are bombarded with a high-energy beam of electrons (typically 70 eV), causing ionization and fragmentation.
- Mass Analysis:

- The resulting positively charged ions are accelerated and separated by the mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z).
- Detection:
 - The detector records the abundance of each ion, generating a mass spectrum which is a plot of relative intensity versus m/z .

Visualizations

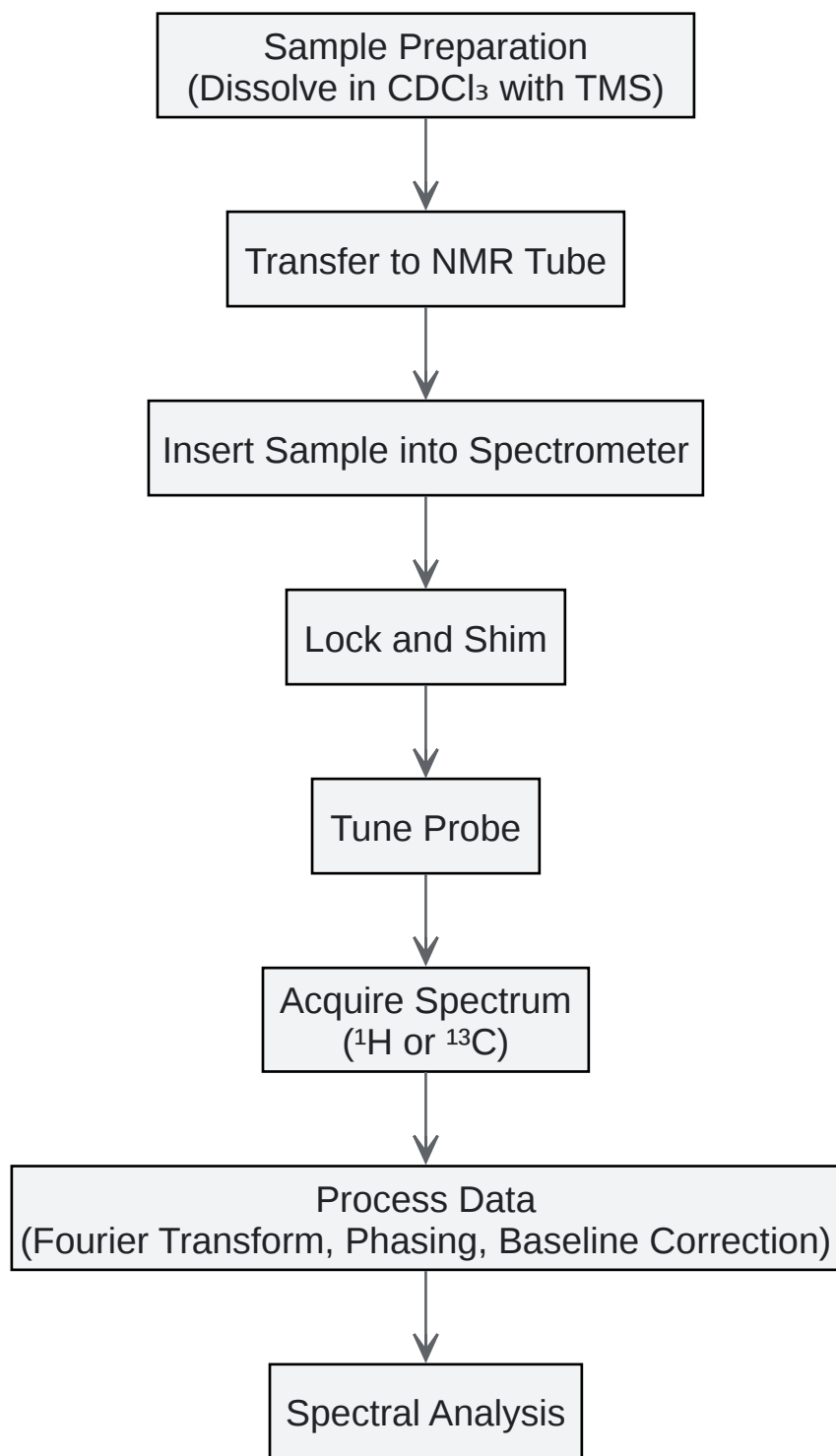
Logical Relationship of Spectroscopic Methods



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Caption: Correlation of spectroscopic techniques to structural information.

Experimental Workflow for NMR Spectroscopy



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